Cas no 759-54-6 (2-Hexenoic acid,2-cyano-3-methyl-, ethyl ester)

2-Hexenoic acid,2-cyano-3-methyl-, ethyl ester structure
759-54-6 structure
Product Name:2-Hexenoic acid,2-cyano-3-methyl-, ethyl ester
Numero CAS:759-54-6
MF:C10H15NO2
MW:181.231602907181
CID:572983
PubChem ID:3034647
Update Time:2025-05-24

2-Hexenoic acid,2-cyano-3-methyl-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Hexenoic acid,2-cyano-3-methyl-, ethyl ester
    • (1-Methyl-butyliden)-cyanessigsaeure-aethylester
    • (1-Methyl-butyliden)-cyanessigsaeure-ethylester
    • (1-Methyl-butyliden)-malonsaeure-aethylester-nitril
    • 2-Cyan-3-methyl-hex-2-ensaeure-aethylester
    • 2-Cyano-3-methyl-2-hexenoic acid ethyl ester
    • 2-cyano-3-methyl-hex-2-enoic acid ethyl ester
    • 2-Methyl-penten-(1)-dicarbonsaeure-(1.1)-aethylester-nitril
    • EINECS 212-070-1
    • ethyl (E)-2-cyano-3-methylhex-2-enoate
    • Ethyl 2-cyano-3-methylhex-2-enoate
    • NSC 408230
    • E83535
    • 2-Hexenoic acid, 2-cyano-3-methyl-, ethyl ester
    • NSC408230
    • NSC-408230
    • 2-Hexenoic acid, 2-cyano-3-methyl-, ethyl ester, (2E)-
    • 759-54-6
    • Ethyl2-cyano-3-methylhex-2-enoate
    • 1086219-97-7
    • V5Y4AZP9Y7
    • AKOS024332368
    • ethyl (2E)-2-cyano-3-methyl-2-hexenoate
    • WSQKZATUBMGUQX-CMDGGOBGSA-N
    • Inchi: 1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3/b9-8+
    • Chiave InChI: WSQKZATUBMGUQX-CMDGGOBGSA-N
    • Sorrisi: O(CC)C(/C(/C#N)=C(\C)/CCC)=O

Proprietà calcolate

  • Massa esatta: 181.11035
  • Massa monoisotopica: 181.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 50.1Ų

Proprietà sperimentali

  • Densità: 0.986
  • Punto di ebollizione: 273.8°C at 760 mmHg
  • Punto di infiammabilità: 123.7°C
  • Indice di rifrazione: 1.454
  • PSA: 50.09
  • LogP: 2.18968

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Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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1PlusChem
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2-Hexenoic acid,2-cyano-3-methyl-, ethyl ester Letteratura correlata

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